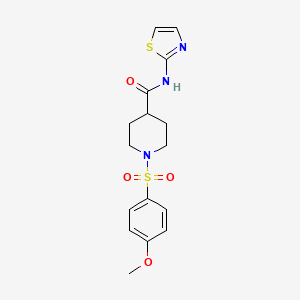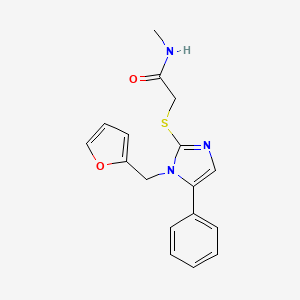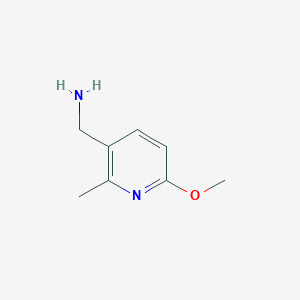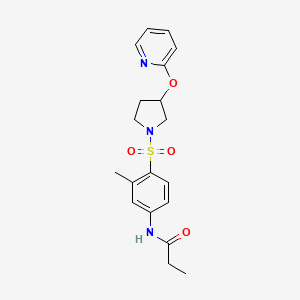![molecular formula C22H21ClN2O3S B2987881 (3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1396628-00-4](/img/structure/B2987881.png)
(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups and structural features, including a thiazole ring, an azetidine ring, and a tetrahydropyran ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, thiazole derivatives are often synthesized through the reaction of alpha-haloketones with thioamides . The azetidine ring could potentially be formed through a cyclization reaction, and the tetrahydropyran ring might be formed through a similar cyclization or ring-closing metathesis .Molecular Structure Analysis
The compound’s structure is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the chlorine atom could be confirmed by an isotopic peak in the mass spectrum .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and the aromatic thiazole ring. Thiazoles are known to undergo a variety of reactions, including C-H substitution reactions .科学的研究の応用
Anticancer and Antimicrobial Applications
Anticancer Evaluation : Compounds synthesized from structurally related chemicals have been evaluated for their anticancer properties. For instance, various substituted pyrazoles and thiazolines, derived from reactions involving similar thiazolyl or pyran moieties, have been studied for their potential as anticancer agents (Gouhar & Raafat, 2015). These studies often involve synthesizing a range of derivatives to explore their interactions with cancer cells, providing insights into possible therapeutic applications.
Antimicrobial Screening : Novel syntheses of thiazolyl pyrazole and benzoxazole derivatives have also been undertaken to assess their antibacterial activities. Such research has produced compounds characterized by their potent antibacterial properties, highlighting the relevance of these molecular frameworks in developing new antimicrobial agents (Landage, Thube, & Karale, 2019).
Corrosion Inhibition
- Corrosion Inhibition : Another area of application for similar compounds is in the field of corrosion inhibition. Pyrazole derivatives, for example, have been investigated for their efficacy in protecting metals against corrosion in acidic environments. These studies provide valuable information on the potential industrial applications of these molecules as corrosion inhibitors, contributing to the development of more durable and longer-lasting materials (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Molecular Docking and Drug Development
- Molecular Docking Studies : Research into compounds with similar structural features often includes molecular docking studies to predict their interaction with biological targets. Such studies are crucial in the drug development process, offering insights into the potential efficacy and mechanism of action of new pharmaceutical agents (Shahana & Yardily, 2020).
将来の方向性
作用機序
Target of action
The compound contains a benzothiazole moiety, which is a common structural component in many biologically active compounds . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-tubercular effects .
Biochemical pathways
Benzothiazole derivatives have been found to inhibit key enzymes in various biochemical pathways, leading to their therapeutic effects .
Pharmacokinetics
The presence of the benzothiazole moiety could potentially enhance its bioavailability, as benzothiazoles are known to have good cell membrane permeability .
Result of action
Based on the activities of other benzothiazole derivatives, it could potentially have anti-inflammatory, antimicrobial, or anti-tubercular effects .
特性
IUPAC Name |
[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c23-17-7-4-8-18-19(17)24-21(29-18)28-16-13-25(14-16)20(26)22(9-11-27-12-10-22)15-5-2-1-3-6-15/h1-8,16H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYADMZQXHHHQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)OC4=NC5=C(S4)C=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2987801.png)
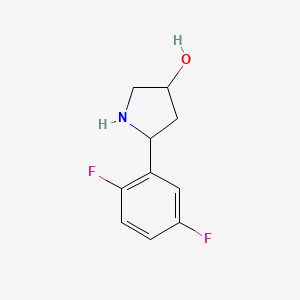
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea](/img/structure/B2987804.png)
![[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2987805.png)
![2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2987807.png)
![N-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)benzamide](/img/structure/B2987809.png)

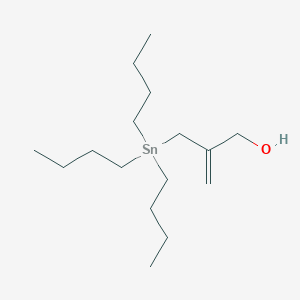
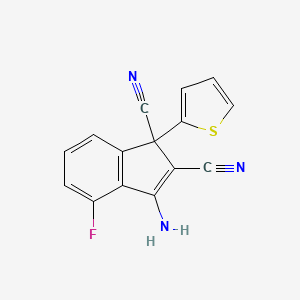
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2987815.png)
